molecular formula C20H16FNO4 B2708585 N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021024-27-0

N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2708585
CAS No.: 1021024-27-0
M. Wt: 353.349
InChI Key: JCHNFXYRJCEPQX-UHFFFAOYSA-N
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Description

N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: is a synthetic organic compound characterized by a complex structure that includes a pyran ring, a carboxamide group, and fluorinated benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring. This can be achieved through a condensation reaction between a 1,3-dicarbonyl compound and an aldehyde under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This involves reacting the pyran derivative with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the hydroxyl group of the pyran ring is replaced by the 4-fluorobenzyl group. This can be achieved using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Hydroxyl derivatives of the pyran ring.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In the field of biology and medicine, this compound may exhibit biological activity due to its structural similarity to other bioactive molecules. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the presence of fluorinated groups.

Mechanism of Action

The mechanism of action of N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
  • N-benzyl-5-((4-methylbenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
  • N-benzyl-5-((4-nitrobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Uniqueness

The uniqueness of N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its lipophilicity, and increase its binding affinity to biological targets compared to its non-fluorinated analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4/c21-16-8-6-15(7-9-16)12-25-19-13-26-18(10-17(19)23)20(24)22-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHNFXYRJCEPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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